
Dichlorprop-methyl ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorprop-methyl ester-d3 is a deuterium-labeled version of Dichlorprop-methyl ester. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorprop-methyl ester-d3 involves the esterification of Dichlorprop with deuterated methanol. The reaction typically requires the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterated methanol used in the process is often produced through the exchange of hydrogen atoms in methanol with deuterium atoms using a deuterium source .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorprop-methyl ester-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to produce Dichlorprop and deuterated methanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Dichlorprop and deuterated methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichlorprop-methyl ester-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Tracer Studies: Used as a tracer in mass spectrometry and nuclear magnetic resonance spectroscopy to study metabolic pathways and drug metabolism.
Pharmacokinetic Studies: Helps in understanding the pharmacokinetics and metabolic profiles of drugs by tracking the deuterium-labeled compound.
Environmental Studies: Used to study the environmental fate and transport of herbicides and related compounds
Wirkmechanismus
The mechanism of action of Dichlorprop-methyl ester-d3 is similar to that of Dichlorprop-methyl ester. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. This leads to uncontrolled growth and eventually the death of the plant. The deuterium labeling does not significantly alter the biological activity of the compound but allows for easier tracking and quantitation in research studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorprop-methyl ester: The non-deuterated version of Dichlorprop-methyl ester-d3.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties.
Mecoprop: A related compound with similar chemical structure and herbicidal activity
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and quantitate the compound using mass spectrometry and nuclear magnetic resonance spectroscopy. This makes it a valuable tool in pharmacokinetic studies and environmental research .
Eigenschaften
Molekularformel |
C10H10Cl2O3 |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
trideuteriomethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3/i2D3 |
InChI-Schlüssel |
SCHCPDWDIOTCMJ-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


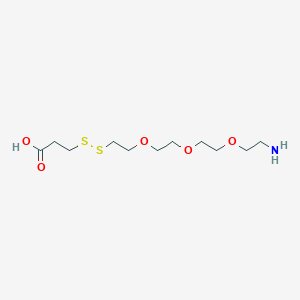
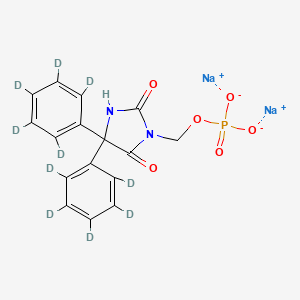
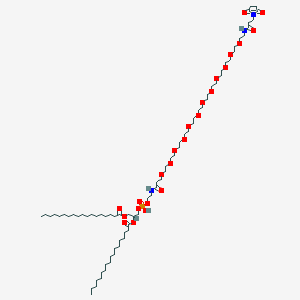
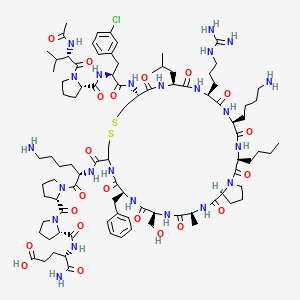
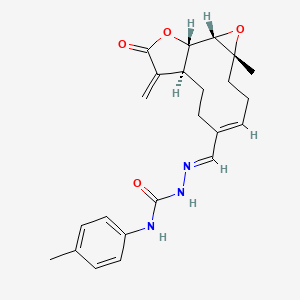
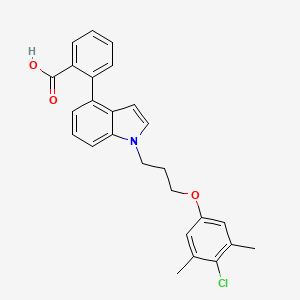
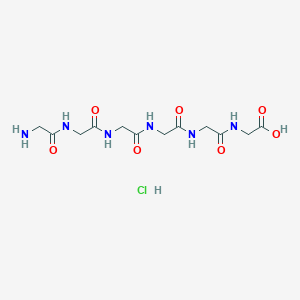
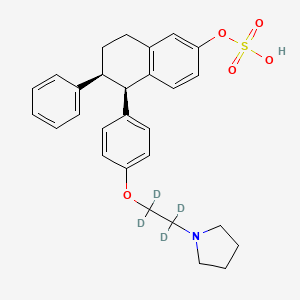
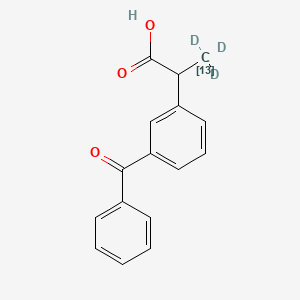
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
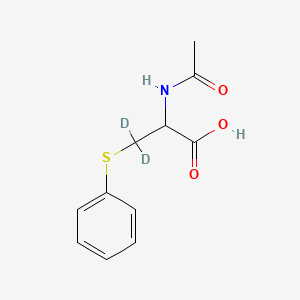
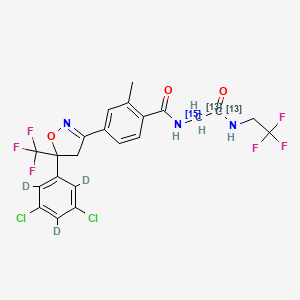
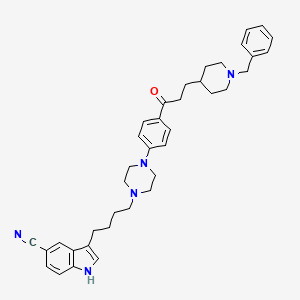
![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
